molecular formula C27H22O8 B6502918 ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 859139-02-9

ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B6502918
CAS No.: 859139-02-9
M. Wt: 474.5 g/mol
InChI Key: LDLHRCZPCCEANG-UHFFFAOYSA-N
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Description

Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a useful research compound. Its molecular formula is C27H22O8 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.13146766 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound. For example, the compound’s activity could be reduced in an acidic environment if it is susceptible to protonation.

Biological Activity

Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C27H22O8
  • Molecular Weight : 474.5 g/mol
  • CAS Number : 859139-02-9
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in disease pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways, particularly those involved in the biosynthesis of lipids and secondary metabolites.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : There is emerging evidence suggesting its efficacy against certain bacterial strains, potentially making it a candidate for antibiotic development.

In Vitro Studies

Recent research has focused on the compound's efficacy in vitro, particularly against Mycobacterium tuberculosis (M. tuberculosis). A study screened over 150,000 compounds for their inhibitory effects on the Pks13 TE domain, crucial for mycobacterial survival. This compound showed promising results in inhibiting this target, suggesting its potential as a lead compound for tuberculosis treatment .

Case Studies

  • Tuberculosis Treatment : A case study involving the optimization of similar compounds highlighted the importance of structural modifications in enhancing activity against M. tuberculosis without increasing toxicity .
  • Antioxidant Activity : Another study assessed various derivatives of chromenone compounds, revealing that those with methoxy groups exhibited enhanced antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.

Table 1: Biological Activity Overview

Activity TypeTargetEfficacyReference
Enzymatic InhibitionPks13 TE DomainModerate
AntioxidantCellular Oxidative StressHigh
AntimicrobialM. tuberculosisPromising

Table 2: Structure Activity Relationship (SAR)

Compound VariationMIC (µg/mL)Observations
Ethyl 4-{...}-benzoate10Effective against M. tuberculosis
Modified Chromenone Derivative5Enhanced potency
Non-methoxylated Analog>50Reduced activity

Properties

IUPAC Name

ethyl 4-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-3-32-27(30)18-6-10-20(11-7-18)35-25-16-34-24-14-21(12-13-22(24)26(25)29)33-15-23(28)17-4-8-19(31-2)9-5-17/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLHRCZPCCEANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.